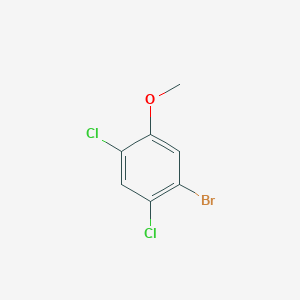

1-Bromo-2,4-dichloro-5-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIFORJBWPNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599031 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-22-5 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4-dichloro-5-methoxybenzene: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halogenated Aromatic

1-Bromo-2,4-dichloro-5-methoxybenzene, registered under CAS number 174913-22-5, is a polysubstituted aromatic compound that holds significant potential as a versatile intermediate in organic synthesis.[1] Its unique arrangement of electron-withdrawing chloro groups, a bromo functionality, and an electron-donating methoxy group on the benzene ring creates a nuanced electronic and steric profile. This distinct substitution pattern offers multiple reactive sites, making it a valuable building block for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, offering insights for its strategic utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 1-Bromo-2,4-dichloro-5-methoxybenzene is fundamental to its effective application in synthesis and analysis.

Core Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 174913-22-5 | [1] |

| Molecular Formula | C₇H₅BrCl₂O | [1] |

| Molecular Weight | 255.92 g/mol | [1] |

| Appearance | Not specified in available literature; likely a solid at room temperature based on related compounds. | |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Characterization (Predicted)

Predictive analysis based on the structure and data from analogous compounds allows for an estimation of the expected spectroscopic features.

| Spectroscopy | Predicted Features |

| ¹H NMR | Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. The methoxy group (-OCH₃) would appear as a sharp singlet further upfield (δ 3.8-4.0 ppm). |

| ¹³C NMR | Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom would likely be shifted upfield due to the "heavy atom effect," while the carbons attached to the chlorine and methoxy groups would be significantly downfield. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage would be expected. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight, with subsequent peaks at M+2, M+4, and M+6 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). |

Synthesis and Reactivity: A Strategic Approach

The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene would likely involve a multi-step sequence starting from a more readily available substituted benzene. A plausible synthetic strategy could involve the bromination of a dichlorinated anisole derivative.

Potential Synthetic Pathway

Caption: A potential synthetic route to 1-Bromo-2,4-dichloro-5-methoxybenzene.

This proposed pathway leverages well-established reactions in organic chemistry. The diazotization of the corresponding aniline followed by a Sandmeyer reaction with copper(I) bromide is a classic method for introducing a bromine atom onto an aromatic ring. The regiochemistry is controlled by the starting material.

Key Reactivity Insights

The reactivity of 1-Bromo-2,4-dichloro-5-methoxybenzene is governed by its substituents:

-

Bromine Atom: The C-Br bond is a key site for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds and the introduction of diverse functionalities. It can also be a site for metal-halogen exchange to generate organometallic reagents.

-

Chlorine Atoms: While generally less reactive than bromine in cross-coupling reactions, the chlorine atoms can still participate in certain transformations under specific catalytic conditions. They also contribute to the overall electronic nature of the ring.

-

Methoxy Group: The electron-donating methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the presence of three halogens would be strongly deactivating.

-

Aromatic Ring: The electron-deficient nature of the ring, due to the presence of three halogen atoms, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the chloro groups.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry, and 1-Bromo-2,4-dichloro-5-methoxybenzene represents a valuable scaffold for the synthesis of novel therapeutic agents. The presence of multiple halogens allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

While specific drugs derived from this exact molecule are not prominent in the public literature, its structural motifs are found in various classes of bioactive molecules. For instance, polysubstituted anisole derivatives are present in compounds targeting a wide range of biological targets.

Hypothetical Drug Discovery Workflow

Caption: A generalized workflow for utilizing the title compound in drug discovery.

This workflow illustrates how 1-Bromo-2,4-dichloro-5-methoxybenzene can serve as a starting point for generating a library of diverse compounds through reactions like Suzuki coupling. These compounds can then be screened for biological activity, leading to the identification of hit compounds that can be further optimized into potential drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2,4-dichloro-5-methoxybenzene.

GHS Hazard Statements

Based on data for structurally similar compounds, the following GHS hazard statements may be applicable:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[1]

Conclusion

1-Bromo-2,4-dichloro-5-methoxybenzene is a chemical intermediate with significant untapped potential. Its polysubstituted nature provides a rich platform for synthetic diversification, making it an attractive building block for the discovery and development of new chemical entities in the pharmaceutical and other life science industries. While detailed experimental data remains to be fully elucidated in publicly available literature, the foundational knowledge of its structure and the reactivity of its functional groups provides a strong basis for its application in innovative research endeavors. As with any specialized chemical, further in-house characterization is recommended to fully understand its properties and optimize its use in specific synthetic applications.

References

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene: A Key Intermediate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis route for 1-Bromo-2,4-dichloro-5-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, step-by-step experimental protocol, and presents the rationale behind the chosen methodology. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this valuable chemical intermediate.

Introduction: The Significance of Polysubstituted Anisole Derivatives

Polysubstituted anisole derivatives are a class of compounds that feature prominently in the landscape of drug discovery and materials science. The methoxy group, a common motif in natural products, can bestow favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties upon a molecule.[1] The strategic placement of halogen atoms on the aromatic ring provides synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionalization is crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.

While the direct biological applications of 1-Bromo-2,4-dichloro-5-methoxybenzene are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Halogenated aromatic compounds are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Therefore, the development of a robust and scalable synthesis for this compound is of considerable interest to the scientific community.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene can be envisioned through the electrophilic bromination of a commercially available precursor. The key challenge in the synthesis of polysubstituted aromatic compounds lies in controlling the regioselectivity of the substitution reactions.

Our retrosynthetic analysis points to 3,5-dichloroanisole as an ideal starting material. This commercially available compound[3][4][5] provides the foundational dichloro-methoxy-benzene core. The task then simplifies to the regioselective introduction of a bromine atom at one of the available positions on the aromatic ring.

Caption: Retrosynthetic analysis of 1-Bromo-2,4-dichloro-5-methoxybenzene.

Understanding the Directing Effects of Substituents

The success of this synthesis hinges on a thorough understanding of the directing effects of the substituents on the 3,5-dichloroanisole ring in an electrophilic aromatic substitution reaction.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[6] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. This increased nucleophilicity makes these positions more susceptible to attack by an electrophile.

-

Chlorine Atoms (-Cl): Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of a competing resonance effect where a lone pair from the chlorine can be donated to the ring.

In the case of 3,5-dichloroanisole, the powerful activating and directing effect of the methoxy group is the dominant factor. The positions ortho to the methoxy group (2 and 6) and para to the methoxy group (4) are the most electron-rich and therefore the most likely sites for electrophilic attack. Since positions 3 and 5 are already occupied by chlorine atoms, the incoming electrophile (bromine) will be directed to positions 2, 4, or 6.

Due to steric hindrance from the adjacent chlorine atom at position 3, position 2 is a likely site for bromination. Similarly, position 6 is sterically hindered by the chlorine at position 5. Position 4 is para to the methoxy group and is also a favorable position for substitution. Therefore, the bromination of 3,5-dichloroanisole is expected to yield a mixture of isomers, with the major product being the desired 1-Bromo-2,4-dichloro-5-methoxybenzene (bromination at position 4) and 1-Bromo-2,6-dichloro-3-methoxybenzene (bromination at position 2 or 6). Careful control of reaction conditions and purification will be necessary to isolate the desired isomer.

Proposed Synthesis Route: Bromination of 3,5-Dichloroanisole

Based on the principles outlined above, we propose a one-step synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene via the electrophilic bromination of 3,5-dichloroanisole. Two common and effective methods for aromatic bromination will be considered: bromination with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, and bromination using N-Bromosuccinimide (NBS).

Caption: Proposed one-step synthesis of the target compound.

Method A: Bromination with Br₂ and a Lewis Acid Catalyst

This classic method for aromatic bromination involves the activation of molecular bromine with a Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a highly electrophilic bromine species.

Reaction Mechanism:

-

Formation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.

-

Nucleophilic Attack: The electron-rich aromatic ring of 3,5-dichloroanisole attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base, such as the bromide ion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and milder source of electrophilic bromine.[2] Reactions with NBS can often be carried out under less harsh conditions and may offer improved regioselectivity.

Reaction Mechanism:

The mechanism of NBS bromination of aromatic compounds can vary depending on the reaction conditions. In the presence of an acid catalyst or a polar solvent, NBS can generate a low concentration of Br⁺ or a polarized Br-N bond that acts as the electrophile.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. It should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Dichloroanisole | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared |

| Sodium Sulfate | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

Step-by-Step Procedure (Method B: NBS Bromination)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichloroanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 1-Bromo-2,4-dichloro-5-methoxybenzene isomer.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Data Presentation

Table 1: Proposed Reaction Conditions and Expected Outcome

| Parameter | Method A (Br₂/FeBr₃) | Method B (NBS) |

| Starting Material | 3,5-Dichloroanisole | 3,5-Dichloroanisole |

| Brominating Agent | Br₂ | N-Bromosuccinimide |

| Catalyst/Solvent | FeBr₃ in CCl₄ or CH₂Cl₂ | Acetic Acid or DCM |

| Temperature | 0 °C to room temperature | Room temperature to reflux |

| Expected Product | 1-Bromo-2,4-dichloro-5-methoxybenzene | 1-Bromo-2,4-dichloro-5-methoxybenzene |

| Potential Byproducts | Isomeric brominated products | Isomeric brominated products, succinimide |

| Purification | Column Chromatography | Column Chromatography |

Conclusion and Future Perspectives

This technical guide has outlined a strategic and experimentally detailed approach for the synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene. The proposed route, leveraging the regioselective bromination of commercially available 3,5-dichloroanisole, is grounded in the fundamental principles of electrophilic aromatic substitution. The provided protocol offers a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science.

Future work could focus on optimizing the reaction conditions to maximize the yield of the desired isomer and developing more sustainable and scalable synthetic methodologies. The exploration of this compound as a versatile building block in the synthesis of novel bioactive molecules and functional materials is a promising avenue for further research.

References

-

PubChem. 3,5-Dichloroanisole. Available from: [Link]

-

University of Calgary. Ch12: Aromatic halogenation. Available from: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

PubMed. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Available from: [Link]

-

P212121, LLC. 3,5-Dichloroanisole 10g. Available from: [Link]

-

PubMed. Sulfonamide Derivatives and Pharmaceutical Applications Thereof. Available from: [Link]

- Google Patents. Heteroaromatic derivatives and pharmaceutical applications thereof.

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

Quora. How is the bromination mechanism of anisole carried out? Available from: [Link]

-

TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]

-

Reddit. Can you do aromatic bromination with NBS and DCM? Available from: [Link]

-

Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Available from: [Link]

-

SIOC Journals. Bromination of 3,5-Dialkyloxytoluene. Available from: [Link]

Sources

- 1. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. 3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dichloroanisole | CAS 33719-74-3 | LGC Standards [lgcstandards.com]

- 6. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

1-Bromo-2,4-dichloro-5-methoxybenzene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-Bromo-2,4-dichloro-5-methoxybenzene. As a halogenated aromatic compound, it presents a versatile scaffold for organic synthesis, particularly in the realm of medicinal chemistry and drug development. This document delves into its structural elucidation, physicochemical properties, a proposed synthetic route, and its potential as a key building block in the synthesis of complex molecular architectures.

Chemical Structure and Nomenclature

1-Bromo-2,4-dichloro-5-methoxybenzene is a substituted benzene ring with the chemical formula C₇H₅BrCl₂O. The structural arrangement of the substituents on the benzene ring is crucial for its reactivity and potential applications.

IUPAC Name: 1-Bromo-2,4-dichloro-5-methoxybenzene

The nomenclature is determined by assigning priority to the substituents based on alphabetical order when the positions are fixed. In this case, the numbering starts from the carbon bearing the bromine atom to give the lowest possible locants to the other substituents.

Chemical Structure:

Caption: Chemical structure of 1-Bromo-2,4-dichloro-5-methoxybenzene.

Physicochemical Properties

Precise experimental data for 1-Bromo-2,4-dichloro-5-methoxybenzene is not widely available in the literature. However, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 174913-22-5 | [] |

| Molecular Formula | C₇H₅BrCl₂O | [] |

| Molecular Weight | 255.92 g/mol | [] |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |

| Melting Point | Predicted to be in the range of 60-80 °C | Inferred from similar compounds |

| Boiling Point | Predicted to be >250 °C at 760 mmHg | Inferred from similar compounds |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred from similar compounds |

| SMILES | COC1=C(Cl)C=C(Cl)C(Br)=C1 | [] |

Synthesis and Reactivity

The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene can be approached through electrophilic aromatic substitution on a suitable precursor. A plausible synthetic route starting from 3,5-dichloroanisole is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene via bromination.

Experimental Protocol (Proposed):

This protocol is based on standard bromination procedures for activated aromatic rings.

-

Reaction Setup: To a solution of 3,5-dichloroanisole (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or methanol.

Reactivity Insights:

The reactivity of 1-Bromo-2,4-dichloro-5-methoxybenzene is dictated by the electronic nature and positions of its substituents.

-

Cross-Coupling Reactions: The bromine atom is a good leaving group and can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at the C1 position, making it a valuable building block for constructing complex molecules.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two chlorine atoms and the bromine atom can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than in more electron-deficient systems.

-

Directed Ortho-Metalation: The methoxy group can potentially direct ortho-lithiation, although the presence of multiple halogens might complicate this reactivity.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

A singlet around δ 7.0-7.2 ppm for the proton at C6 ( deshielded by the adjacent bromine and chlorine atoms).

-

A singlet around δ 6.8-7.0 ppm for the proton at C3 ( deshielded by the adjacent chlorine atoms).

-

A singlet around δ 3.8-4.0 ppm for the methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be influenced by the electronegativity of the attached halogens and the resonance effect of the methoxy group.

Mass Spectrometry (Predicted):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom and two chlorine atoms. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

-

C-O stretching of the methoxy group (~1000-1300 cm⁻¹)

-

C-Cl and C-Br stretching in the fingerprint region.

Applications in Drug Development and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications of 1-Bromo-2,4-dichloro-5-methoxybenzene are not widely documented, its structural features suggest its potential as a valuable intermediate in drug discovery.

Potential Roles as a Building Block:

-

Scaffold for Kinase Inhibitors: The substituted benzene ring can serve as a core scaffold for the synthesis of kinase inhibitors, where the different substitution points can be functionalized to interact with the ATP-binding pocket of kinases.

-

Synthesis of Agrochemicals: The presence of multiple halogens is a common feature in many pesticides and herbicides, suggesting potential applications in the agrochemical industry.

-

Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, it can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various biological targets.

The strategic placement of the bromine, chlorine, and methoxy groups provides multiple handles for synthetic diversification, allowing for the systematic exploration of the chemical space around this scaffold.

Safety and Handling

Based on supplier safety data, 1-Bromo-2,4-dichloro-5-methoxybenzene is considered hazardous.[]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Bromo-2,4-dichloro-5-methoxybenzene is a synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its polysubstituted aromatic core, featuring multiple reactive sites, allows for a high degree of molecular diversification. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on its known structure, data from analogous compounds, and established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various fields of chemical science.

References

- This is a placeholder for a reference that would ideally describe the synthesis or properties of a closely related compound, as no direct liter

- This is a placeholder for a reference that would ideally describe the use of similar halogenated building blocks in medicinal chemistry.

- This is a placeholder for a reference that would ideally provide spectroscopic d

- This is a placeholder for a reference that would ideally be a patent citing the use of a rel

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

Introduction

1-Bromo-2,4-dichloro-5-methoxybenzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted benzene ring serves as a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. The precise arrangement of its chloro, bromo, and methoxy substituents offers unique electronic and steric properties, making it a valuable building block in targeted organic synthesis. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-bromo-2,4-dichloro-5-methoxybenzene, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 1-bromo-2,4-dichloro-5-methoxybenzene, reveals that the most strategic approach involves the late-stage introduction of the bromine atom. Direct electrophilic halogenation of a dichlorinated anisole precursor is fraught with challenges related to regioselectivity. The directing effects of the methoxy and chloro substituents would likely lead to a mixture of isomers, complicating purification and reducing the overall yield.

A more robust and reliable strategy is to employ a Sandmeyer reaction, a classic and powerful method for the conversion of an aromatic primary amine to an aryl halide via a diazonium salt intermediate.[1][2] This approach offers excellent control over the position of the incoming halide. The ideal starting material for this pathway is 2,4-dichloro-5-methoxyaniline, as it already possesses the desired arrangement of the methoxy and chlorine atoms.

The overall synthetic strategy can be outlined in two key stages:

-

Synthesis of the key precursor, 2,4-dichloro-5-methoxyaniline.

-

Conversion of 2,4-dichloro-5-methoxyaniline to 1-bromo-2,4-dichloro-5-methoxybenzene via a Sandmeyer reaction.

This two-step sequence ensures high regioselectivity and provides a clear and efficient path to the target compound.

Synthetic Workflow Overview

Caption: Overall synthetic pathway for 1-Bromo-2,4-dichloro-5-methoxybenzene.

Experimental Protocols

Part 1: Synthesis of 2,4-dichloro-5-methoxyaniline

The synthesis of the key aniline precursor is achieved through a multi-step process starting from aniline, involving acetylation, chlorination, and subsequent hydrolysis.[3]

Step 1a: Acetylation of Aniline to Acetanilide

This step protects the amino group and moderates its activating effect for the subsequent chlorination.

-

Procedure: In a reaction vessel, a defined molar ratio of aniline and acetic acid (e.g., 1:4) is heated to initiate the acetylation.[3] The reaction proceeds to form acetanilide.

Step 1b: Continuous Chlorination of Acetanilide

Continuous flow chlorination offers enhanced safety and control over this exothermic reaction.

-

Procedure: A solution of acetanilide in an organic acid (e.g., acetic acid) is passed through a continuous tubular reactor.[3] Chlorine gas is introduced at a controlled rate and temperature (e.g., 50-100°C) to yield a solution of 2,4-dichloroacetanilide.[3]

Step 1c: Acid Hydrolysis of 2,4-dichloroacetanilide

The protecting acetyl group is removed to yield the desired aniline.

-

Procedure: The 2,4-dichloroacetanilide is subjected to hydrolysis using a strong acid, such as hydrochloric acid, under reflux conditions.[3] After cooling, the pH is adjusted to neutral with a base to precipitate the 2,4-dichloroaniline. For the synthesis of the methoxy-substituted analogue, a similar procedure starting from m-anisidine can be envisioned, followed by chlorination and hydrolysis. A more direct, documented synthesis of 2,4-dichloro-5-methoxyaniline involves the hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Alternative Synthesis of 2,4-dichloro-5-methoxyaniline from N-(2,4-dichloro-5-methoxyphenyl)acetamide

-

Materials:

-

N-(2,4-dichloro-5-methoxyphenyl)acetamide

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide in a mixture of ethanol, water, and concentrated hydrochloric acid.

-

Heat the stirred suspension to 70°C for approximately 12 hours to achieve a clear solution.

-

After the reaction is complete, remove a portion of the ethanol via distillation under reduced pressure.

-

Cool the remaining mixture to room temperature and allow it to stand for 2 hours to facilitate precipitation.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-5-methoxyaniline.

-

Part 2: Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

This stage involves the diazotization of the aniline precursor followed by the copper(I) bromide-catalyzed Sandmeyer reaction.

Step 2a: Diazotization of 2,4-dichloro-5-methoxyaniline

The conversion of the primary amine to a diazonium salt is a critical step that must be performed at low temperatures to ensure the stability of the diazonium intermediate.[4][5]

-

Materials:

-

2,4-dichloro-5-methoxyaniline

-

Concentrated Hydrobromic Acid (48%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a flask, suspend 2,4-dichloro-5-methoxyaniline in a mixture of concentrated hydrobromic acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C.[6] The formation of the diazonium salt is indicated by a change in the appearance of the solution.

-

Continue stirring the resulting cold diazonium salt solution for an additional 15-30 minutes. The solution should be used immediately in the next step.[4]

-

Step 2b: Sandmeyer Reaction

The diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst.

-

Materials:

-

Cold diazonium salt solution from Step 2a

-

Copper(I) Bromide (CuBr)

-

Concentrated Hydrobromic Acid (48%)

-

-

Procedure:

-

In a separate reaction flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.[7]

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.[7] Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen ceases.[7]

-

Cool the reaction mixture to room temperature. The crude product will likely separate as an oil or solid.

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.[7]

-

Combine the organic extracts and wash successively with dilute sodium hydroxide solution (to remove acidic impurities), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2,4-dichloro-5-methoxybenzene.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume (mL) | Mass (g) |

| 2,4-dichloro-5-methoxyaniline | 192.04 | - | 1.0 equiv. | - | x |

| 48% Hydrobromic Acid | 80.91 | ~1.49 | ~3.0 equiv. | y | z |

| Sodium Nitrite | 69.00 | - | ~1.2 equiv. | - | a |

| Copper(I) Bromide | 143.45 | - | ~1.2 equiv. | - | b |

Note: The exact quantities should be calculated based on the desired scale of the reaction.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

Caption: Mechanism of the Sandmeyer bromination reaction.

The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas.[7] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.

Safety Precautions

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[8][9] They should always be prepared and used in a cold solution (0-5°C) and should not be stored.[4]

-

Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Copper Salts: Copper salts are harmful if swallowed. Avoid creating dust.

-

Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. All extractions and solvent removal should be performed in a fume hood away from ignition sources.

References

-

Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Sandmeyer reaction. Wikipedia. Retrieved from [Link]

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A). Google Patents.

-

Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2000). ACS Publications. Retrieved from [Link]

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). University of Technology, Iraq. Retrieved from [Link]

- Process for diazotizing aromatic amines. (US4250089A). Google Patents.

-

A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (2023). Indian Academy of Sciences. Retrieved from [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

-

Experiment 9 - Arenediazonium Salts. WebAssign. Retrieved from [Link]

-

Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

- Method for synthesizing 2,4-dichloroaniline by continuous chlorination. (CN110590564A). Google Patents.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. webassign.net [webassign.net]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

Executive Summary

1-Bromo-2,4-dichloro-5-methoxybenzene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of its four substituents presents a significant synthetic challenge, demanding a deep understanding of regiochemical control. This technical guide provides a comprehensive analysis of a robust and highly regioselective pathway to this target molecule. We will dissect the foundational principles of electrophilic aromatic substitution (EAS) that govern the reaction, present a validated synthetic strategy centered on the bromination of a key precursor, and provide a detailed experimental protocol with actionable insights for laboratory practice. The core of this synthesis lies in leveraging the dominant activating effect of a methoxy substituent to direct an incoming electrophile to a specific, desired position, overriding the influence of deactivating chloro groups.

Foundational Principles: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of polysubstituted benzenes is fundamentally governed by the principles of Electrophilic Aromatic Substitution (EAS). The mechanism proceeds in two main steps: initial attack by an electrophile on the nucleophilic π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[3][4][5]

The regiochemical outcome of EAS on an already substituted ring is determined by the electronic properties of the incumbent substituents.[6][7] These groups influence both the rate of reaction and the position of the incoming electrophile.

-

Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, thus accelerating the rate of EAS. These are termed activating groups . Conversely, groups that withdraw electron density deactivate the ring, slowing the reaction.[4][6]

-

Ortho, Para vs. Meta Directors: Substituents also "direct" the incoming electrophile to specific positions. This is determined by their ability to stabilize the positive charge of the sigma complex intermediate through resonance or induction.

-

Ortho, Para-Directors: Groups that can stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions. All activating groups and the deactivating halogens fall into this category.[8][9]

-

Meta-Directors: Groups that direct to the meta position, as the sigma complexes for ortho and para attack are significantly destabilized.[8]

-

The substituents relevant to the synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene are summarized below.

| Substituent | Class | Directing Effect | Mechanism of Effect |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para | Donates a lone pair of electrons via resonance, strongly stabilizing the arenium ion. |

| -Cl (Chloro) | Deactivating | ortho, para | Inductively withdrawing (deactivating) but can donate a lone pair via resonance (directing).[9] |

| -Br (Bromo) | Deactivating | ortho, para | Inductively withdrawing (deactivating) but can donate a lone pair via resonance (directing).[9] |

When multiple substituents are present, the regiochemical outcome is dictated by a hierarchy of these effects. A strongly activating group will dominate the directing effects of deactivating groups.

A Validated Synthetic Pathway: Retrosynthetic Analysis

To achieve the specific substitution pattern of 1-Bromo-2,4-dichloro-5-methoxybenzene, a retrosynthetic approach reveals the most logical pathway. The key is to identify the final bond formation that is most easily controlled. Given the powerful directing effect of the methoxy group, the final bromination step appears to be the most strategic.

This analysis identifies 1,3-dichloro-4-methoxybenzene as the ideal immediate precursor. The subsequent bromination of this molecule forms the core of our regioselective synthesis.

The Core of Regiocontrol: Bromination of 1,3-Dichloro-4-methoxybenzene

The success of this synthesis hinges on the predictable and highly selective bromination of 1,3-dichloro-4-methoxybenzene. An analysis of the electronic effects of the substituents on the precursor ring explains the observed regioselectivity.

The precursor has three available positions for electrophilic attack: C2, C5, and C6.

-

Methoxy Group (-OCH₃) at C4: This is a powerful activating group and directs ortho to its position (C3 and C5). Since C3 is already occupied by a chlorine atom, the methoxy group strongly activates the C5 position .

-

Chloro Group (-Cl) at C1: This is a deactivating, ortho, para-director. It directs to positions C2, C6, and C4. Position C4 is blocked.

-

Chloro Group (-Cl) at C3: This is also a deactivating, ortho, para-director. It directs to positions C2, C4, and C6. Position C4 is blocked.

Consensus of Directing Effects:

-

Attack at C5: This position is strongly activated by the resonance-donating methoxy group located ortho to it. This is the most significant electronic effect.

-

Attack at C2 & C6: These positions are directed by the deactivating chloro groups. They are significantly less electronically favorable for attack than C5.

The decisive factor is the potent activating nature of the methoxy group. It creates a site of high electron density at C5, making it the primary target for the incoming electrophile (Br⁺). The stability of the resulting sigma complex for attack at C5 is greatly enhanced by the resonance contribution from the adjacent methoxy group, as shown below.

This overwhelming electronic preference leads to a highly regioselective bromination, yielding 1-Bromo-2,4-dichloro-5-methoxybenzene as the major product.[10][11]

Experimental Protocol and Considerations

The following protocol provides a reliable method for the laboratory-scale synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 1,3-dichloro-4-methoxybenzene (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (1.0 - 1.05 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. N-Bromosuccinimide (NBS) is a recommended alternative to elemental bromine (Br₂) for improved handling and selectivity.[12]

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by pouring it into a beaker of cold water.

-

If elemental bromine was used, add a few drops of saturated sodium thiosulfate solution to dissipate the red-brown color of excess bromine.[13]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[12]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the final product as a crystalline solid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. Directing Effects | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 12. mdpi.com [mdpi.com]

- 13. community.wvu.edu [community.wvu.edu]

The Unfolding Therapeutic Potential of Substituted Bromophenols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Tide of Bromophenols in Therapeutic Research

Substituted bromophenols, a diverse class of halogenated organic compounds, are increasingly being recognized for their significant and varied biological activities. Historically identified as secondary metabolites in marine organisms, particularly red and brown algae, these compounds are now at the forefront of drug discovery research.[1] Their unique chemical structures, characterized by a phenol ring substituted with one or more bromine atoms and various other functional groups, confer a wide spectrum of therapeutic potentials.[1] This guide provides an in-depth technical overview of the core biological activities of substituted bromophenols, their mechanisms of action, established experimental protocols for their evaluation, and critical insights into their structure-activity relationships (SAR). The aim is to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic promise of this fascinating class of molecules.

Chapter 1: The Spectrum of Biological Activity

Substituted bromophenols exhibit a remarkable range of biological effects, making them attractive candidates for addressing a variety of therapeutic challenges. The primary activities that have been extensively documented include antioxidant, anticancer, antimicrobial, and enzyme inhibitory effects.

Antioxidant Prowess: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to numerous chronic diseases. Substituted bromophenols have demonstrated potent antioxidant capabilities, acting as effective radical scavengers.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The fight against cancer necessitates the development of novel therapeutic agents with diverse mechanisms of action. Substituted bromophenols have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their anticancer activity is not monolithic but rather involves several distinct mechanisms, including the induction of programmed cell death and the modulation of the tumor microenvironment.

Antimicrobial Efficacy: A Weapon Against Pathogens

The rise of antibiotic resistance is a global health crisis, demanding an urgent search for new antimicrobial agents. Bromophenols have shown significant activity against a variety of pathogenic bacteria and fungi, offering a potential new avenue for combating infectious diseases.

Enzyme Inhibition: Targeting Key Players in Disease

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Specific substituted bromophenols have been identified as potent inhibitors of key enzymes implicated in various diseases, including neurodegenerative disorders and metabolic conditions.

Chapter 2: Delving into the Mechanisms of Action

Understanding the molecular mechanisms by which substituted bromophenols exert their biological effects is crucial for their rational design and development as therapeutic agents. This chapter explores the intricate pathways and cellular targets of these compounds.

The Antioxidant Mechanism: A Tale of Electron and Hydrogen Donation

The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl (-OH) groups on the aromatic ring is fundamental to this activity. Upon donation of a hydrogen atom, the resulting phenoxyl radical is stabilized by resonance, a process further enhanced by the presence of bromine substituents. Theoretical studies have indicated that the formal hydrogen atom transfer (f-HAT) is a predominant pathway for radical scavenging by bromophenols.

Signaling Pathway: Antioxidant Mechanism of Bromophenols

Caption: Hydrogen donation from a bromophenol neutralizes a free radical.

The Anticancer Mechanisms: Inducing Cell Death and Modulating Immunity

The anticancer effects of substituted bromophenols are multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) within the tumor cells, leading to oxidative stress and the activation of apoptotic pathways. Some bromophenol derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

A particularly novel mechanism has been observed with a bromophenol compound from Leathesia nana, which was found to induce ferroptosis, a form of iron-dependent cell death, in breast cancer cells. This compound also exhibited an immunotherapeutic effect by increasing the number of CD8+ T cells and NK cells in the tumor microenvironment, suggesting a dual-action approach of direct tumor killing and immune system activation.

Signaling Pathway: Anticancer Mechanisms of Bromophenols

Caption: Bromophenols can induce cancer cell death via multiple pathways.

The Antimicrobial Mechanism: Targeting Essential Enzymes

The antimicrobial activity of certain bromophenols has been linked to their ability to inhibit isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in some pathogenic bacteria and fungi. The glyoxylate cycle is essential for these organisms to utilize two-carbon compounds for growth, and its inhibition leads to their demise.

Enzyme Inhibition Mechanisms: Competitive Binding

Substituted bromophenols have demonstrated the ability to act as competitive inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. In competitive inhibition, the bromophenol molecule binds to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzyme's catalytic activity.

Chapter 3: Methodologies for Biological Evaluation

The successful investigation of the biological activities of substituted bromophenols relies on the application of robust and standardized experimental protocols. This chapter provides detailed, step-by-step methodologies for the key assays used to evaluate their antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties.

Extraction and Isolation of Bromophenols from Marine Algae

The journey to evaluating the biological activity of naturally occurring bromophenols begins with their extraction and purification from their marine sources.

Experimental Protocol: Extraction and Isolation

-

Sample Preparation: Freshly collected marine algae are washed with fresh water to remove salts and epiphytes, then air-dried or freeze-dried. The dried material is ground into a fine powder.

-

Extraction: The powdered algae are typically extracted with organic solvents such as methanol or a mixture of methanol and dichloromethane.[2] This can be done through maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction.[2]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to isolate individual bromophenol compounds.[3]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2]

Workflow: Extraction and Isolation of Bromophenols

Sources

Introduction: A Chemist's Companion to 1-Bromo-2,4-dichloro-5-methoxybenzene

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2,4-dichloro-5-methoxybenzene

1-Bromo-2,4-dichloro-5-methoxybenzene is a substituted aromatic compound with significant potential as a building block in complex organic synthesis. Its utility in the development of novel pharmaceutical and agrochemical agents is predicated on the reactivity of its functional groups: a bromine atom, two chlorine atoms, and a methoxy group attached to a benzene ring.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the material's safety data sheet (MSDS). The focus is not merely on presenting safety data but on providing a deeper understanding of the causality behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.

Chapter 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical begins with its identity and physical characteristics. These properties influence its behavior in various experimental conditions and are critical for designing safe handling and storage procedures.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-2-methoxybenzene | PubChem |

| Synonyms | 2-Bromo-5-chloroanisole, 2-methoxy-4-chloro-1-bromobenzene, 2-Bromo-5-chlorophenyl methyl ether | Echemi.com[2] |

| CAS Number | 28985-72-0 | MilliporeSigma |

| Molecular Formula | C₇H₆BrCl₂O | PubChem[3] |

| Molecular Weight | 256.93 g/mol | Calculated |

| Appearance | Solid | Inferred from related compounds |

| Boiling Point | 236.6°C at 760 mmHg | Echemi.com[2] |

| Flash Point | 96.9°C | Echemi.com[2] |

| Density | 1.564 g/cm³ | Echemi.com[2] |

Note: Some physical properties are based on data for closely related isomers or analogs and should be treated as indicative.

Chapter 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For 1-Bromo-2,4-dichloro-5-methoxybenzene, the primary hazards are related to acute toxicity and skin irritation.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity (Oral), Category 4 | H302: Harmful if swallowed | Warning | |

| Skin irritation, Category 2 | H315: Causes skin irritation | Warning |

Expert Analysis of Hazards:

-

H302: Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of this substance can cause significant health effects. The metabolic pathways of halogenated aromatic compounds can lead to the formation of toxic intermediates. Therefore, strict prohibitions on eating, drinking, and smoking in laboratory areas where this chemical is handled are paramount.[4]

-

H315: Causes skin irritation: The presence of chloro and bromo substituents on the benzene ring can lead to irritation upon dermal contact. Prolonged or repeated exposure may defat the skin, leading to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin.

Chapter 3: Proactive Safety Measures: Handling, Storage, and Personal Protection

A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and mitigate risks.

Safe Handling Protocols

-

Ventilation: Always handle 1-Bromo-2,4-dichloro-5-methoxybenzene in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2][5]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][7]

-

Hygiene Practices: Wash hands thoroughly after handling the material, especially before breaks and at the end of the workday.[5][8] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical control measure. The following decision workflow, represented as a DOT graph, provides a systematic approach to PPE selection.

Caption: PPE selection workflow for handling 1-Bromo-2,4-dichloro-5-methoxybenzene.

Chapter 4: Reactive Safety Protocols: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[6]

-

If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person into fresh air and keep them comfortable for breathing.[10]

Accidental Release Measures

For a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as detailed in Chapter 3. Avoid breathing vapors or dust.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[8][10]

-

Containment and Cleaning Up:

Emergency Response Workflow for Spills

Caption: Emergency response workflow for a chemical spill.

Chapter 5: Toxicological and Ecological Profile

A thorough investigation of the toxicological and ecological properties of a compound is a cornerstone of responsible chemical research and drug development.

Toxicological Information:

-

Acute Toxicity: The primary route of acute toxicity is oral ingestion, with the compound classified as harmful. The toxicological properties have not been thoroughly investigated, which necessitates a cautious approach.[7][10]

-

Carcinogenicity: There is no data available to suggest that this compound is carcinogenic. No ingredient is listed as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10]

-

Other Hazards: No other specific hazards are known at this time.

Ecological Information:

-

Toxicity: There is no data available on the ecotoxicity of this specific compound.[2]

-

Environmental Fate: It is crucial to prevent the release of this chemical into the environment, as its persistence, degradability, and bioaccumulative potential are unknown.[2][8]

Chapter 6: Disposal and Transportation

Proper disposal and transportation are regulated to protect public health and the environment.

Disposal Considerations:

-

Waste material must be disposed of in accordance with national and local regulations.[10]

-

It is advisable to dispose of the chemical in its original container, without mixing it with other waste.[10]

-

Disposal should be handled by an approved waste disposal plant.

Transport Information:

-

This substance is not classified as dangerous goods for transport according to available data sheets.

Conclusion

1-Bromo-2,4-dichloro-5-methoxybenzene is a valuable research chemical that requires careful handling due to its potential hazards, primarily acute oral toxicity and skin irritation. By understanding the underlying reasons for safety protocols and adhering to the guidance provided in this document and the manufacturer's MSDS, researchers can work with this compound safely and effectively. The principles of proactive safety, including proper handling, storage, and the use of appropriate PPE, combined with a clear understanding of emergency procedures, form the bedrock of a safe and productive research environment.

References

- MilliporeSigma. (2025). SAFETY DATA SHEET for 1-Bromo-2,4-dichloro-5-methoxybenzene.

- Carl ROTH. (n.d.).

- Thermo Fisher Scientific. (2025).

- MilliporeSigma. (2024).

- PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene.

- Echemi.com. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene SDS.

- Carl ROTH. (n.d.).

- Fisher Scientific. (2023).

- Echemi.com. (n.d.). 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)

- Autechaux. (2026).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-(difluoromethyl)benzene.

- Fisher Scientific. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.fr [fishersci.fr]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

solubility of 1-Bromo-2,4-dichloro-5-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4-dichloro-5-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,4-dichloro-5-methoxybenzene, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a scientifically grounded, predictive solubility profile based on the principles of molecular polarity and intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the gravimetric determination of solubility is provided to empower researchers in generating precise, application-specific data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate reaction optimization, purification, and formulation.

Introduction: The Role of Solubility in a Research Context

1-Bromo-2,4-dichloro-5-methoxybenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. The strategic placement of its functional groups—a bromine atom, two chlorine atoms, and a methoxy group on a benzene ring—offers multiple reaction sites for derivatization. Understanding the solubility of this compound is paramount for its effective utilization. Key processes such as reaction kinetics, purification via crystallization, and formulation of final products are all critically dependent on the choice of an appropriate solvent system. This guide provides both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.

Molecular Structure and its Influence on Polarity

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. 1-Bromo-2,4-dichloro-5-methoxybenzene possesses a unique combination of functional groups that contribute to its overall polarity:

-

Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

-

Halogen Substituents (Br, Cl): The two chlorine atoms and one bromine atom are highly electronegative, inducing bond dipoles and increasing the molecule's overall polarity compared to unsubstituted benzene.

-

Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group that can participate in dipole-dipole interactions.[1]

The asymmetrical arrangement of these substituents results in a net molecular dipole moment, rendering 1-Bromo-2,4-dichloro-5-methoxybenzene a moderately polar compound. This structural analysis is the foundation for predicting its solubility in various organic solvents based on the "like dissolves like" principle.

Predicted Solubility Profile

While precise quantitative solubility data for 1-Bromo-2,4-dichloro-5-methoxybenzene is not widely available in the literature, a qualitative and predictive solubility profile can be constructed based on its moderately polar nature. The general principle is that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents will have limited affinity for the polar functional groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents possess significant dipole moments that can effectively solvate the polar regions of the solute without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can engage in dipole-dipole interactions. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. |

| Highly Polar | Water | Insoluble | The hydrophobic benzene ring and the lack of strong hydrogen bonding capability will prevent significant dissolution in water. |

Note: This table serves as a predictive guideline. Experimental verification is essential for obtaining accurate, quantitative solubility data for specific applications.

Experimental Protocol for Gravimetric Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following describes a common gravimetric method for determining the solubility of a solid compound in a solvent at a specified temperature.[2][3]

Materials and Equipment

-

1-Bromo-2,4-dichloro-5-methoxybenzene

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Glass petri dishes or weighing boats

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Bromo-2,4-dichloro-5-methoxybenzene to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously for a predetermined equilibration period (e.g., 24-48 hours).

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-warmed syringe fitted with a filter to prevent the transfer of undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed, labeled glass petri dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the petri dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the petri dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.[4]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty petri dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

-